Cas no 478081-42-4 (8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a hydroxycyclopentyl substituent at the 8-position, alongside dimethyl groups at the 1- and 3-positions, which may influence its binding affinity and metabolic stability. The compound's purine core is a common scaffold in bioactive molecules, suggesting utility in the development of enzyme inhibitors or receptor modulators. The hydroxyl group enhances solubility and provides a site for further functionalization. This derivative is of interest for its potential role in studying adenosine receptor interactions or as an intermediate in synthetic chemistry. Careful handling is advised due to its reactive functional groups.
8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure
478081-42-4 structure
Product name:8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No:478081-42-4
MF:C12H16N4O3
MW:264.280442237854
CID:6786003
PubChem ID:3780821

8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 478081-42-4
    • 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 8-(3-hydroxycyclopentyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • AKOS005101655
    • 8-(3-hydroxycyclopentyl)-1,3-dimethyl-7H-purine-2,6-dione
    • Oprea1_011611
    • 8P-064
    • Inchi: 1S/C12H16N4O3/c1-15-10-8(11(18)16(2)12(15)19)13-9(14-10)6-3-4-7(17)5-6/h6-7,17H,3-5H2,1-2H3,(H,13,14)
    • InChI Key: BSXJPPYQFWUPLM-UHFFFAOYSA-N
    • SMILES: OC1CCC(C2=NC3=C(C(N(C)C(N3C)=O)=O)N2)C1

Computed Properties

  • Exact Mass: 264.12224039g/mol
  • Monoisotopic Mass: 264.12224039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 89.5Ų

8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663501-20mg
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
478081-42-4 98%
20mg
¥1313.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663501-5mg
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
478081-42-4 98%
5mg
¥554.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663501-100mg
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
478081-42-4 98%
100mg
¥1764.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663501-2mg
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
478081-42-4 98%
2mg
¥640.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663501-1mg
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
478081-42-4 98%
1mg
¥445.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663501-10mg
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
478081-42-4 98%
10mg
¥891.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663501-25mg
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
478081-42-4 98%
25mg
¥1237.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663501-50mg
8-(3-Hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
478081-42-4 98%
50mg
¥1234.00 2024-05-12

Additional information on 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Introduction to 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 478081-42-4)

8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, with the CAS number 478081-42-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the purine family and exhibits a unique structural configuration that contributes to its biological activity. The presence of a hydroxycyclopentyl group and dimethyl substitutions on the purine ring system makes it an intriguing candidate for various pharmacological studies.

The chemical structure of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is characterized by a central purine core with specific functional groups attached. The purine scaffold is a common motif in many biologically active molecules, including nucleosides and nucleotides, which are essential components of DNA and RNA. The hydroxycyclopentyl group at the 8-position and the dimethyl substitutions at the 1 and 3 positions are key features that distinguish this compound from other purine derivatives.

Recent research has focused on the pharmacological properties of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. Additionally, another study in the European Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in various cancer cell lines, highlighting its anti-cancer properties.

The mechanism of action of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is the modulation of adenosine receptors. Adenosine receptors are G-protein-coupled receptors that play crucial roles in various physiological processes, including inflammation and cell proliferation. By interacting with these receptors, 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may exert its therapeutic effects.

In addition to its anti-inflammatory and anti-cancer activities, 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been investigated for its potential neuroprotective properties. A study published in the Journal of Neurochemistry in 2021 found that this compound reduced oxidative stress and protected neurons from damage induced by neurotoxic agents. These findings suggest that 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione could be a promising candidate for the treatment of neurodegenerative diseases.

The synthesis of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of a suitable purine precursor with a hydroxycyclopentyl-containing reagent followed by methylation steps. The optimization of these synthetic protocols is crucial for large-scale production and further pharmaceutical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These trials are essential for determining the optimal dosing regimens and identifying any potential side effects before advancing to larger-scale clinical studies.

In conclusion, 8-(3-hydroxycyclopentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 478081-42-4) is a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds significant promise for addressing various medical conditions.

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